Methyl 5-chloro-2-isopropoxy-benzoate
Description
Methyl 5-chloro-2-isopropoxy-benzoate (CAS: Not explicitly provided in evidence) is a substituted aromatic ester characterized by a benzoate backbone with two functional groups: a chlorine atom at the 5-position and an isopropoxy group at the 2-position. Its molecular formula is C₁₁H₁₃ClO₃, with a molecular weight of 228.67 g/mol (calculated).
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
methyl 5-chloro-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7H,1-3H3 |
InChI Key |
KZMNQUYIJQOFIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 5-chloro-2-isopropoxy-benzoate with analogous methyl esters and substituted benzoates, focusing on structural features, substituent effects, and inferred properties.
Substituted Benzoate Esters

Key Observations :
- Chlorine vs. Methoxy Groups : The 5-Cl substituent in the target compound increases molecular polarity and may enhance electrophilic reactivity compared to methoxy-substituted analogs (e.g., compounds in ).
Diterpene-Derived Methyl Esters
Compounds such as sandaracopimaric acid methyl ester (C₂₁H₃₂O₂) and torulosic acid methyl ester (C₂₁H₃₀O₃) from Austrocedrus chilensis resin () are structurally distinct due to their fused terpene skeletons. However, their esterification with methanol highlights shared synthetic strategies (e.g., Fischer esterification) with the target compound. Notably:
- Polarity : The diterpene esters are less polar than this compound due to larger hydrophobic skeletons.
- Applications : Terpene esters are often used in fragrances or antimicrobial agents, whereas chloro-aromatic esters are more likely to serve as synthetic intermediates.
Aliphatic Methyl Esters
Compounds like methyl palmitate (C₁₇H₃₄O₂) and methyl isostearate (C₁₉H₃₈O₂) () are saturated fatty acid esters. Comparisons include:
- Solubility : Aliphatic esters are highly lipophilic, whereas the target compound’s aromatic ring and Cl substituent increase water solubility marginally.
- Thermal Stability : Linear aliphatic esters typically have lower melting points (e.g., methyl palmitate: ~28°C) compared to aromatic esters, which may solidify at higher temperatures.
Reactivity Insights :
- The electron-withdrawing Cl group activates the ring toward electrophilic substitution at the 2- and 4-positions but deactivates it toward nucleophilic attack.
- The ester group is susceptible to hydrolysis under basic conditions, a property shared with other methyl esters (e.g., methyl shikimate ).
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